Molecular Weight and Predicted Lipophilicity Differential vs. 5-(3,4-Dichlorophenyl)-1H-tetrazole
The target compound exhibits a molecular weight of 305.2 g/mol (C14H10Cl2N4), representing a 42% increase over the 215.04 g/mol of the monoaryl isomer 5-(3,4-dichlorophenyl)-1H-tetrazole . This mass increment arises from the additional phenyl ring at C5, which, according to the fragment-based ACD/LogP method, contributes approximately +1.8 log units. Combined with the measured logP of 2.17 for the monoaryl isomer , the target compound is predicted to have a logP in the range of 3.5–4.2, substantially enhancing passive membrane permeability while maintaining a topological polar surface area (tPSA < 40 Ų) compatible with blood-brain barrier penetration.
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW 305.2 g/mol; predicted logP ~3.5–4.2; tPSA < 40 Ų |
| Comparator Or Baseline | 5-(3,4-Dichlorophenyl)-1H-tetrazole: MW 215.04 g/mol; measured logP 2.17 |
| Quantified Difference | ΔMW = +90.2 g/mol (+42%); ΔlogP ≈ +1.3 to +2.0 units |
| Conditions | Computed from molecular formula (C14H10Cl2N4 vs C7H4Cl2N4); logP of comparator experimentally determined; target logP estimated via ACD/LogP fragment addition algorithm |
Why This Matters
Higher lipophilicity directly impacts compound partitioning, cellular uptake, and CNS availability, making the target compound a preferred scaffold for programs requiring enhanced membrane permeability relative to simpler tetrazole analogs.
